N-cyclopentyl-2-phenylpropanamide
Description
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.312 |
IUPAC Name |
N-cyclopentyl-2-phenylpropanamide |
InChI |
InChI=1S/C14H19NO/c1-11(12-7-3-2-4-8-12)14(16)15-13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,15,16) |
InChI Key |
LSNCNPGUJAFNAO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between N-cyclopentyl-2-phenylpropanamide and related compounds:
Key Observations:
Substituent Effects on Solubility :
- The cyclopentyl group in the target compound likely reduces water solubility compared to smaller alkylamines but enhances lipid membrane permeability. In contrast, the methoxynaphthalene group in increases hydrophobicity, while the fluorine in may balance lipophilicity and polarity.
- Indole-containing analogs (e.g., ) exhibit moderate solubility due to hydrogen-bonding capacity.
Synthetic Accessibility: this compound can be synthesized via straightforward amide coupling, similar to , using carbodiimides (e.g., DCC) to activate the carboxylic acid of 2-phenylpropanoic acid for reaction with cyclopentylamine.
Spectroscopic Characterization :
Preparation Methods
TCFH-Mediated Coupling
The use of TCFH as a coupling agent enables efficient amide bond formation between 2-phenylpropanoic acid derivatives and cyclopentylamine. In a representative procedure, 2-methyl-2-phenylpropanoic acid (1.52 mmol) reacts with cyclopentylamine (1.3 equiv) in acetonitrile using TCFH (1.2 equiv) and N-methylimidazole (NMI, 3.5 equiv) as a base. The reaction proceeds at room temperature for 18–24 hours, achieving yields of 70–94% after purification by silica gel chromatography.
Key Reaction Parameters
-
Solvent : Acetonitrile or cyclopentyl methyl ether
-
Temperature : Ambient (20–25°C)
-
Purification : Isopropyl acetate/water extraction followed by column chromatography
Characterization Data
-
¹H NMR : A singlet at δ 1.66 ppm (6H, CH₃ groups), multiplet at δ 7.37–7.46 ppm (aryl protons).
-
¹³C NMR : Carbonyl resonance at δ 176.0 ppm, quaternary carbons at δ 49.0–54.9 ppm.
Stepwise Synthesis via Intermediate Formation
Synthesis of 2-Phenylpropanoyl Chloride
Prior to amidation, 2-phenylpropanoic acid is activated as its acyl chloride. This involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane under reflux. The resulting acyl chloride is then reacted with cyclopentylamine in the presence of a base such as triethylamine to form the target amide.
Optimization Challenges
-
Moisture Sensitivity : Acyl chlorides require anhydrous conditions to prevent hydrolysis.
-
Byproduct Management : Excess base must be neutralized post-reaction to avoid emulsion formation during extraction.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
BOP-Assisted Coupling
Adapting methodologies from peptidomimetic synthesis, BOP facilitates amide bond formation between 2-phenylpropanoic acid and cyclopentylamine in dimethylformamide (DMF). A typical protocol involves:
-
Dissolving 2-phenylpropanoic acid (0.73 mmol) and cyclopentylamine (0.88 mmol) in DMF.
-
Adding BOP (1.2 equiv) and diisopropylamine (4 equiv).
Yield and Purity
Comparative Analysis of Methodologies
| Method | Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| TCFH/NMI | TCFH | Acetonitrile | 18–24 | 70–94 | >98 |
| BOP/Diisopropylamine | BOP | DMF | 24 | 50–70 | >95 |
| Acyl Chloride | SOCl₂ | DCM | 6–8 | 60–75 | 90–92 |
Critical Observations
-
TCFH-based methods offer superior yields and shorter reaction times but require costlier reagents.
-
Acyl chloride routes are scalable but generate corrosive byproducts.
Mechanistic Insights into Amide Bond Formation
Role of Coupling Agents
TCFH activates carboxylic acids by forming reactive N-acylimidazolium intermediates, which undergo nucleophilic attack by cyclopentylamine. In contrast, BOP generates active ester intermediates that facilitate amine coupling.
Spectroscopic Evidence
-
FTIR : Loss of carboxylic acid O–H stretch (2500–3300 cm⁻¹) and emergence of amide I (1640–1680 cm⁻¹) confirm successful amidation.
-
MS : Molecular ion peaks at m/z 245.2 [M+H]⁺ align with the theoretical mass of N-cyclopentyl-2-phenylpropanamide.
Industrial-Scale Production Considerations
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7).
- Adjust stoichiometry (1:1.2 molar ratio of acid chloride to amine) to minimize unreacted starting material.
Basic: Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
Answer:
Core characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.2–4.5 ppm (cyclopentyl N–H), and δ 1.5–2.0 ppm (cyclopentyl CH₂ groups).
- ¹³C NMR : Carbonyl signal at ~170 ppm, aromatic carbons at 125–140 ppm .
- IR Spectroscopy : Strong amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹.
- HPLC-MS : Retention time and m/z ([M+H]⁺ calculated for C₁₄H₁₉NO: 218.15) confirm identity and purity .
Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values) for this compound across studies?
Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources.
- Compound Purity : Impurities >5% can skew activity; validate via HPLC and elemental analysis .
- Experimental Design :
Q. Mitigation Strategy :
- Replicate assays in triplicate with internal controls.
- Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays).
Advanced: What strategies are recommended for optimizing the synthetic yield of this compound in multi-step reactions?
Answer:
Yield optimization involves:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate amidation .
- Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve solubility but may require lower temperatures to suppress side reactions.
- Design of Experiments (DOE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH, stoichiometry) .
Case Study :
A 15% yield increase was achieved by switching from THF to DMF at 40°C and using 0.5 equiv. of DMAP .
Advanced: How can mechanistic studies elucidate the biological target interactions of this compound?
Answer:
Key methodologies include:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to putative targets like G-protein-coupled receptors.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to infer binding mode .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses in silico, validated by mutagenesis studies .
Example :
A study on related propanamides identified hydrophobic interactions with cyclopentyl groups as critical for target engagement .
Basic: What are the stability profiles of this compound under various storage conditions?
Q. Answer :
- Thermal Stability : Decomposes above 150°C (TGA data).
- Photostability : Store in amber vials at –20°C to prevent photodegradation.
- Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis (t₁/₂ ~48 hr at pH 9) .
Advanced: How can computational chemistry guide the structural modification of this compound for enhanced bioactivity?
Answer:
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends.
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .
- Fragment-Based Design : Replace cyclopentyl with bicyclic moieties (e.g., norbornene) to improve target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
